molecular formula C6H7BrN2 B1506443 4-Bromo-6-methylpyridin-3-amine CAS No. 1060812-94-3

4-Bromo-6-methylpyridin-3-amine

Cat. No.: B1506443
CAS No.: 1060812-94-3
M. Wt: 187.04 g/mol
InChI Key: FLIFLOPUVMKJOZ-UHFFFAOYSA-N
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Description

4-Bromo-6-methylpyridin-3-amine is a brominated pyridine derivative with the molecular formula C₆H₇BrN₂ and a molecular weight of 187.04 g/mol (calculated). Its CAS registry number is 1060815-76-0 . The compound features a pyridine ring substituted with a bromine atom at position 4 and a methyl group at position 6, with an amine group at position 3. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom's reactivity.

Properties

IUPAC Name

4-bromo-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-5(7)6(8)3-9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIFLOPUVMKJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721194
Record name 4-Bromo-6-methylpyridin-3-amine
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Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060812-94-3
Record name 4-Bromo-6-methyl-3-pyridinamine
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Record name 4-Bromo-6-methylpyridin-3-amine
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Record name 4-bromo-6-methylpyridin-3-amine
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Scientific Research Applications

4-Bromo-6-methylpyridin-3-amine is widely used in scientific research due to its versatility:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: It is utilized in the design and synthesis of pharmaceuticals, including potential treatments for various diseases.

  • Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-6-methylpyridin-3-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and applications:

Compound Name Molecular Formula CAS Number Substituents (Positions) Key Features/Applications Purity/Availability
4-Bromo-6-methylpyridin-3-amine C₆H₇BrN₂ 1060815-76-0 Br (4), CH₃ (6), NH₂ (3) Pharmaceutical intermediate Commercial (Enamine Ltd)
6-Bromo-2-fluoropyridin-3-amine C₅H₄BrFN₂ 850220-97-2 Br (6), F (2), NH₂ (3) Fluorinated analog for medicinal chemistry 97% purity
5-Bromo-6-chloro-4-methylpyridin-3-amine C₆H₆BrClN₂ 1461707-96-9 Br (5), Cl (6), CH₃ (4), NH₂ (3) Dual halogenation for enhanced reactivity 95% purity
5-Bromo-6-methoxypyridin-3-amine C₆H₇BrN₂O 53242-18-5 Br (5), OCH₃ (6), NH₂ (3) Methoxy group influences electron density Available (similarity 0.82)
6-Bromo-3-methylpyridin-2-amine C₆H₇BrN₂ N/A Br (6), CH₃ (3), NH₂ (2) Altered substitution pattern Research use
4-Bromo-6-chloropyridin-3-amine C₅H₄BrClN₂ 1449239-58-0 Br (4), Cl (6), NH₂ (3) Dual halogenation for diverse coupling Experimental
6-Bromo-2,4-dimethylpyridin-3-amine C₇H₉BrN₂ 897733-12-9 Br (6), CH₃ (2,4), NH₂ (3) Medical intermediate 95%+ purity

Commercial Availability and Pricing

  • 6-Bromo-2-chloro-4-iodopyridin-3-amine : Priced at $400/g (1 g scale), reflecting the cost of multi-halogenated derivatives .
  • Lower halogenated derivatives (e.g., 5-Bromo-6-chloro-4-methylpyridin-3-amine ) are typically cheaper due to simpler synthesis routes .

Biological Activity

4-Bromo-6-methylpyridin-3-amine (C6H7BrN2) is a pyridine derivative that has garnered interest in various fields of medicinal chemistry and biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure

The molecular structure of this compound can be represented by the following details:

  • Molecular Formula : C6H7BrN2
  • SMILES Notation : CC1=CC(=C(C=N1)N)Br
  • InChI : InChI=1S/C6H7BrN2/c1-4-2-5(7)6(8)3-9-4/h2-3H,8H2,1H3

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory domains. Below are key findings:

Antimicrobial Activity

A study evaluating various pyridine derivatives demonstrated that compounds similar to this compound showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Escherichia coli and Staphylococcus aureus, with some exhibiting inhibition rates exceeding 90% .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory conditions .

Case Studies

  • Synthesis and Evaluation of Derivatives : A series of pyridine derivatives were synthesized, including this compound. These compounds were evaluated for their anti-thrombolytic activity, with some showing promising results in clot formation inhibition .
    CompoundPercentage Lysis (%)
    4b41.32
    4f91.95
    4g29.21
    4a21.51
  • Bioconversion Studies : Research involving whole-cell biocatalysis indicated that pyridine derivatives can be converted into more bioactive forms using specific microorganisms, enhancing their biological activity through metabolic processes .

Pharmacological Potential

The pharmacological potential of this compound is underscored by its structural attributes, which allow for interactions with various biological targets. The presence of bromine and amino groups in its structure enhances its reactivity and potential binding affinity to enzymes or receptors involved in disease pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-methylpyridin-3-amine
Reactant of Route 2
4-Bromo-6-methylpyridin-3-amine

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